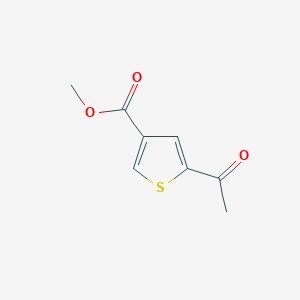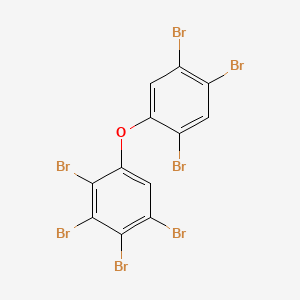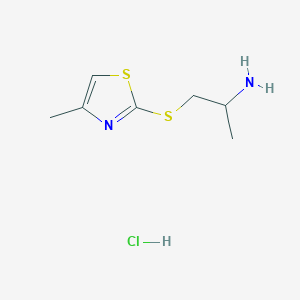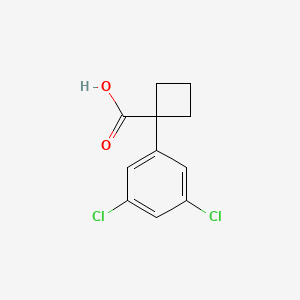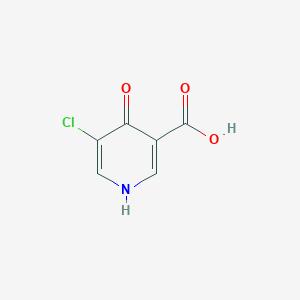
1-(3,4-二甲氧基-2-甲基苯基)丙酮
描述
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one is a derivative of α-methyldopa . α-Methyldopa is a poorly absorbed antihypertensive agent and an amino acid analogue .
Molecular Structure Analysis
The molecular weight of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one is 208.25 . Its molecular formula is C12H16O3 . The compound has a total of 15 heavy atoms , and its structure includes 4 rotatable bonds .Physical and Chemical Properties Analysis
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one has a molecular weight of 208.25 and a molecular formula of C12H16O3 . It has a topological polar surface area of 35.5Ų and an XLogP3 of 1.8 .科学研究应用
结构分析和化学性质
- X射线结构和计算研究:该化合物已通过FTIR、UV–Vis、多核NMR光谱和单晶X射线衍射进行表征,突出其结构特征和化学性质 (Nycz et al., 2011)。
生物活性
- 抗病毒和细胞毒活性:苯丙酮类化合物,包括1-(3,4-二甲氧基-2-甲基苯基)丙酮的衍生物,显示出显著的抗病毒和细胞毒活性,特别针对烟草花叶病毒和各种人类肿瘤细胞系 (Tang et al., 2017)。
药理优化
- 癌症治疗开发:该化合物是一组分子中的一部分,正在探索其作为小分子缺氧诱导因子-1(HIF-1)通路抑制剂的潜力,提供了一种新颖的对抗癌症治疗中肿瘤生长的方法 (Mun et al., 2012)。
心脏选择性应用
- β-肾上腺素受体阻滞剂:研究探讨了衍生物的心脏选择性,展示了它们在心血管医学中的潜在用途 (Rzeszotarski et al., 1979)。
光物理性质
- 溶剂致色移方法和DFT研究:对衍生物的溶剂致色性质进行了调查,提供了有关其光物理行为的见解 (Asiri et al., 2017)。
化学反应和合成
酸催化反应:该化合物已在各种酸催化反应中进行研究,揭示了其化学反应性和在有机合成中的潜在应用的见解 (Clark‐Lewis & Nair, 1967)。
代谢物合成:它已被用于合成某些致幻剂的潜在体外代谢物,表明其在药理研究中的实用性 (Coutts & Malicky, 1974)。
作用机制
Target of Action
The primary target of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one is tyrosinase , an enzyme that plays a crucial role in the production of melanin . This compound acts as a potent inhibitor of tyrosinase, thereby affecting melanin synthesis .
Mode of Action
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one inhibits tyrosinase in a competitive and reversible manner . It competes with the natural substrate of the enzyme, leading to a decrease in melanin production . The inhibition is reversible, meaning the compound’s effect can be reversed by increasing the concentration of the natural substrate .
Biochemical Pathways
The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it prevents the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . This results in a decrease in melanin production, leading to a depigmenting effect .
Pharmacokinetics
It is known that the compound is a derivative of α-methyldopa, a poorly absorbed antihypertensive agent . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of the action of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one is a significant decrease in melanin production . This has been demonstrated in both mouse melanoma cells and human primary melanocytes . The compound has shown to have no detectable cytotoxicity, even with long-term treatment .
生化分析
Biochemical Properties
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a tyrosinase inhibitor, which means it can inhibit the activity of the enzyme tyrosinase . This interaction is competitive and reversible, with a high potency in inhibiting melanin production in both cultured melanocytes and reconstructed skin models . The compound’s ability to inhibit tyrosinase makes it a valuable tool in studying pigmentation processes and developing depigmenting agents.
Cellular Effects
The effects of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one on various cell types and cellular processes are profound. It has been shown to influence cell function by inhibiting melanin formation in mouse melanoma cells and human primary melanocytes . This inhibition occurs without detectable cytotoxicity, even at higher concentrations . Additionally, the compound affects cell signaling pathways related to pigmentation, leading to a decrease in melanin production and significant skin lightening . These cellular effects highlight its potential in cosmetic and dermatological applications.
Molecular Mechanism
At the molecular level, 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one exerts its effects through specific binding interactions with biomolecules. It inhibits tyrosinase by binding to the enzyme’s active site, preventing the conversion of tyrosine to melanin . This competitive inhibition is characterized by a high affinity for the enzyme, making it a potent inhibitor. Additionally, the compound may influence gene expression related to pigmentation, further contributing to its depigmenting effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one change over time. The compound has demonstrated stability under various conditions, maintaining its inhibitory effects on tyrosinase over extended periods . Long-term treatment of cultured melanocytes with the compound revealed no detectable cytotoxicity, indicating its potential for prolonged use in research and therapeutic applications
Dosage Effects in Animal Models
The effects of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of melanin production, with higher doses leading to more significant depigmenting effects . At very high doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in experimental settings . Understanding the threshold effects and safe dosage ranges is crucial for its application in animal studies.
Metabolic Pathways
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one is involved in specific metabolic pathways. As a derivative of α-methyldopa, it may share similar metabolic processes, including interactions with enzymes and cofactors involved in amino acid metabolism
Transport and Distribution
The transport and distribution of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in research and therapeutic applications.
Subcellular Localization
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one exhibits specific subcellular localization patterns that influence its activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications These localization patterns can affect its interactions with biomolecules and its overall function within the cell
属性
IUPAC Name |
1-(3,4-dimethoxy-2-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(13)7-10-5-6-11(14-3)12(15-4)9(10)2/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRKRPKCBXPHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1457729.png)
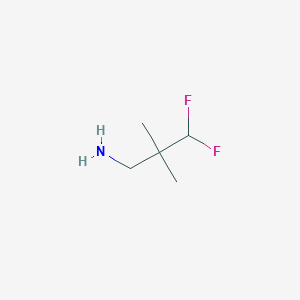
![[4-(Fluoromethyl)oxan-4-yl]methanol](/img/structure/B1457731.png)




